

# Technical Guide: Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone

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## Compound of Interest

Compound Name: 3-Methoxy-4'-methylbenzophenone

Cat. No.: B017861

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## Introduction

This technical guide provides a comprehensive overview of the available physicochemical data for **3-methoxy-4'-methylbenzophenone**, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also offers a comparative analysis with its isomers and related benzophenone derivatives. Furthermore, it details standardized experimental protocols for the determination of these critical properties and a general synthetic method. This document is intended to serve as a valuable resource for professionals in research and drug development who may be working with or synthesizing this and similar compounds.

## Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone

Experimental data for the melting and boiling points of **3-methoxy-4'-methylbenzophenone** (CAS No: 82520-37-4) are not readily available in publicly accessible scientific literature and chemical databases. However, the compound is described as a "Viscus Yellow Oil," which suggests that its melting point is likely below ambient room temperature.

For the purpose of providing a predictive and comparative context, the following table summarizes the experimentally determined melting and boiling points of several isomeric and structurally related benzophenone derivatives.

Compound Name	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
4-Methoxy-4'-methylbenzophenone	23886-71-7	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>	92	374.9 ± 25.0 (Predicted)
2-Hydroxy-4-methoxy-4'-methylbenzophenone	1641-17-4	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub>	98 - 102[1][2][3]	345.09 (Rough Estimate)[2][3]
4-Methylbenzophenone	134-84-9	C <sub>14</sub> H <sub>12</sub> O	56.5 - 57[4]	326[4]
4-Methoxybenzophenone	611-94-9	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	60 - 63[5][6]	354 - 356[5][6]
3-Methylbenzophenone	643-65-2	C <sub>14</sub> H <sub>12</sub> O	Not Available	316[7]
2-Hydroxy-4-methoxybenzophenone	131-57-7	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	62 - 64[8]	150 - 160 (at 5 mmHg)[8]
4-Methoxy-3,3'-dimethylbenzophenone	41295-28-7	C <sub>16</sub> H <sub>16</sub> O <sub>2</sub>	Not Available	391 (at 760 mmHg)[9]

## Experimental Protocols

### Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be accurately determined using the capillary method.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, crystalline sample is finely powdered using a mortar and pestle.
- Loading the Capillary Tube: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.
- Measurement:
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - A rapid heating rate is initially used to determine an approximate melting range.
  - The apparatus is allowed to cool, and a second sample is prepared.
  - The sample is then heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

## Determination of Boiling Point (Capillary Method)

The boiling point of a liquid organic compound can be determined using a micro-method with a capillary tube.

Apparatus:

- Thiele tube or a beaker with heating oil (mineral oil or silicone oil)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or heating mantle

Procedure:

- **Sample Preparation:** A small volume (a few milliliters) of the liquid sample is placed into a small test tube.
- **Assembly:** A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid. The test tube is then attached to a thermometer.
- **Heating:** The assembly is immersed in a heating bath (Thiele tube or oil bath). The bath is heated gently.
- **Observation:** As the liquid heats up, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
- **Data Recording:** The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

## Synthesis of Unsymmetrical Benzophenones via Friedel-Crafts Acylation

A general and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.<sup>[10][11][12]</sup>

Reagents and Solvents:

- Anisole (or other substituted methoxybenzene)
- p-Toluoyl chloride (or other substituted benzoyl chloride)
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (Lewis acid catalyst)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (solvent)
- Hydrochloric acid (HCl), dilute
- Water
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous

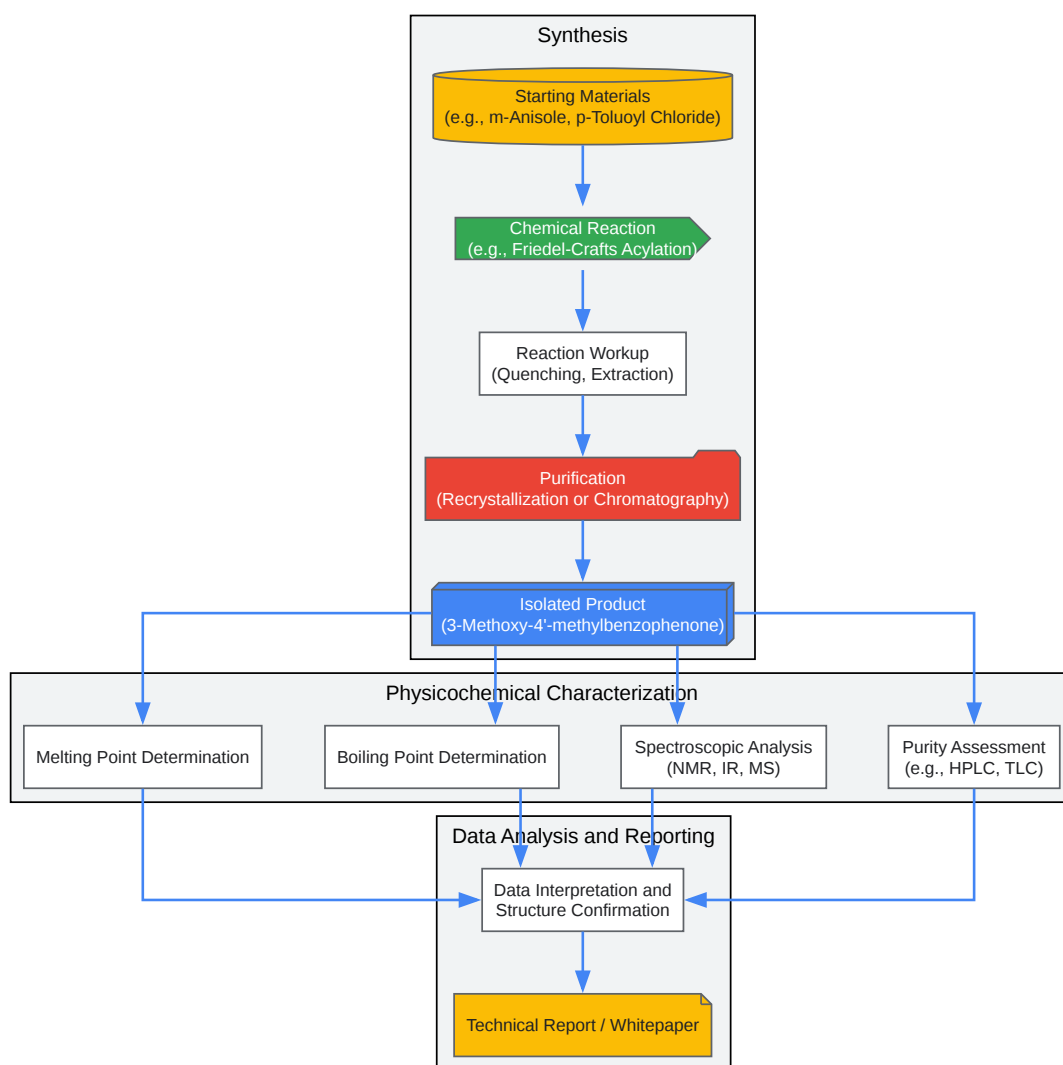
Procedure:

- **Reaction Setup:** A solution of the substituted benzoyl chloride in a dry solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
- **Addition of Catalyst:** Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the low temperature.
- **Addition of Arene:** The substituted methoxybenzene, dissolved in the solvent, is added dropwise to the reaction mixture.
- **Reaction:** The reaction is allowed to stir at a low temperature and then gradually warmed to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

- **Workup:** The reaction mixture is cautiously poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.
- **Purification:** The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired benzophenone.<sup>[11]</sup>

## Logical Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **3-methoxy-4'-methylbenzophenone**.



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Caption: Workflow for Synthesis and Characterization.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-Methoxy-4'-methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017861#3-methoxy-4-methylbenzophenone-melting-point-and-boiling-point]

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